

An In-depth Technical Guide to 2-Bromo-3-fluorobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzoic acid

Cat. No.: B146589

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This guide provides a comprehensive overview of **2-Bromo-3-fluorobenzoic acid**, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. It serves as a crucial building block for various biologically active molecules.^[1]

Nomenclature

- IUPAC Name: The systematically generated IUPAC name for this compound is **2-bromo-3-fluorobenzoic acid**.^[2]
- Synonyms: This compound is also known by several other names and identifiers in chemical literature and databases. These include:
 - 3-fluoro-2-bromo benzoic acid^[2]
 - Benzoic acid, 2-bromo-3-fluoro-^[2]
 - CAS Registry Number: 132715-69-6^{[1][2]}
 - European Community (EC) Number: 630-221-3^[2]
 - PubChem CID: 302622^[1]
 - MDL Number: MFCD01569398^[1]

Physicochemical Properties

The key physical and chemical properties of **2-Bromo-3-fluorobenzoic acid** are summarized in the table below, providing essential data for experimental design and chemical handling.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrFO ₂	[1][2]
Molecular Weight	219.01 g/mol	[1][2]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	158 - 163 °C	[1]
Boiling Point	292.7 °C at 760 mmHg	[3]
Vapor Pressure	0.000822 mmHg at 25°C	[3]
InChI	InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)	[2][4]
SMILES	<chem>C1=CC(=C(C(=C1)F)Br)C(=O)O</chem>	[2]

Applications in Research and Development

2-Bromo-3-fluorobenzoic acid is a versatile intermediate compound with applications across several scientific domains.[1] Its distinct halogenated structure enhances its reactivity, making it a valuable building block in various synthetic processes.[1]

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]
- **Agrochemicals:** The compound is utilized in the formulation of crop protection products, where its structure can contribute to the efficacy and stability of the final agrochemical.[1]

- Material Science: It finds use in the production of advanced materials like polymers and coatings.^[1]
- Organic Synthesis: Its reactivity allows it to readily undergo electrophilic aromatic substitution reactions, making it a valuable reagent for chemists aiming to modify aromatic systems.^[1]

Experimental Protocols: Synthesis

The synthesis of **2-Bromo-3-fluorobenzoic acid** can be achieved through several routes. Below are detailed methodologies for two common approaches.

Method 1: Synthesis from 2-Amino-3-fluorobenzoic Acid

This procedure is a variation of the Sandmeyer reaction, a well-established method for synthesizing aryl halides from aryl amines.

Protocol:

- Diazotization: In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160mL of acetonitrile.^{[5][6]}
- Cool the mixture to 0 °C in an ice bath.^{[5][6]}
- Slowly add 160 mL of a 47% hydrobromic acid solution dropwise over 10 minutes, maintaining the temperature at 0 °C.^{[5][6]}
- Prepare a solution of 10 g (0.145 mol) of sodium nitrite (NaNO₂) dissolved in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.^[6]
- After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 5 minutes.^[6]
- Bromination: Add 21.8 g (0.15 mol) of copper(I) bromide (CuBr) to the mixture in portions over 30 minutes.^[6]
- Transfer the flask to a 70 °C oil bath and stir the reaction mixture for 1 hour.^[6]

- Isolation: After the reaction is complete, cool the mixture to 0 °C and dilute it with 700 mL of water.[\[6\]](#)
- Collect the resulting precipitate by filtration. Wash the solid with cold water and dry it under a vacuum to yield the final product, **2-bromo-3-fluorobenzoic acid**.[\[6\]](#) This protocol has a reported yield of approximately 78%.[\[6\]](#)

Method 2: Multi-step Synthesis from m-Fluorobenzotrifluoride

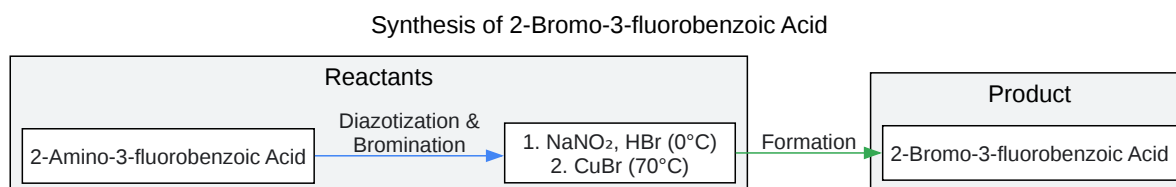
This patented method involves a sequence of reactions starting from m-fluorobenzotrifluoride to obtain the target product.[\[7\]](#)

Protocol Overview:

- Nitration: m-Fluorobenzotrifluoride is nitrated using nitric acid in a sulfuric acid solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.[\[7\]](#)
- Bromination: The nitrated intermediate is then brominated using a reagent like dibromohydantoin in a sulfuric acid solvent.[\[7\]](#)
- Reduction: The nitro group is reduced to an amino group using reduced iron powder in an aqueous phase with a catalyst such as acetic acid or ammonium chloride.[\[7\]](#)
- Deamination: The amino group is removed via a deamination reaction in hypophosphorous acid.[\[7\]](#)
- Separation: The resulting 2-bromo-3-fluorobenzotrifluoride is purified by decompression and fractionation.[\[7\]](#)
- Hydrolysis: The trifluoromethyl group is hydrolyzed to a carboxylic acid by heating with sulfuric acid at temperatures between 145-175 °C to yield the final product, **2-bromo-3-fluorobenzoic acid**.[\[7\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3-fluorobenzoic acid** from 2-Amino-3-fluorobenzoic acid, as detailed in Method 1.



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Caption: Workflow for the synthesis of **2-Bromo-3-fluorobenzoic acid**.

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